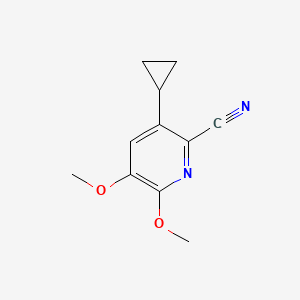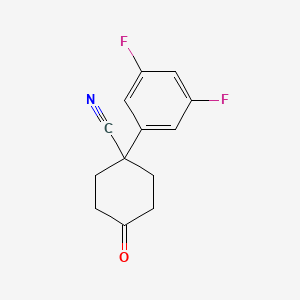
1-(3,5-Difluorophenyl)-4-oxocyclohexanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Difluorophenyl)-4-oxocyclohexanecarbonitrile is an organic compound characterized by the presence of a difluorophenyl group attached to a cyclohexanecarbonitrile moiety
Métodos De Preparación
The synthesis of 1-(3,5-Difluorophenyl)-4-oxocyclohexanecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluorobenzene and cyclohexanone.
Reaction Conditions: The reaction involves the formation of a nitrile group through a nucleophilic substitution reaction. This is typically achieved using a cyanide source such as sodium cyanide or potassium cyanide under basic conditions.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
1-(3,5-Difluorophenyl)-4-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Aplicaciones Científicas De Investigación
1-(3,5-Difluorophenyl)-4-oxocyclohexanecarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is used in the synthesis of advanced materials, including polymers and composites, due to its unique chemical properties.
Biological Studies: The compound is studied for its biological activity, including potential antimicrobial and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Difluorophenyl)-4-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The pathways involved depend on the specific biological context. For example, in cancer research, the compound may induce apoptosis through activation of caspase pathways.
Comparación Con Compuestos Similares
1-(3,5-Difluorophenyl)-4-oxocyclohexanecarbonitrile can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2,5-Difluorophenyl)-4-oxocyclohexanecarbonitrile and 1-(3,5-Difluorophenyl)-3-oxocyclohexanecarbonitrile share structural similarities.
Uniqueness: The presence of the difluorophenyl group and the specific positioning of functional groups confer unique chemical and biological properties to this compound, making it distinct from its analogs.
Propiedades
Número CAS |
1202006-94-7 |
|---|---|
Fórmula molecular |
C13H11F2NO |
Peso molecular |
235.23 g/mol |
Nombre IUPAC |
1-(3,5-difluorophenyl)-4-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H11F2NO/c14-10-5-9(6-11(15)7-10)13(8-16)3-1-12(17)2-4-13/h5-7H,1-4H2 |
Clave InChI |
KESRSOYFTOOXFJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1=O)(C#N)C2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B15245068.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]-N-(2-methyl-1-oxopropyl)Guanosine](/img/structure/B15245072.png)
![2,4,9,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B15245086.png)
![Cyclohexyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B15245098.png)
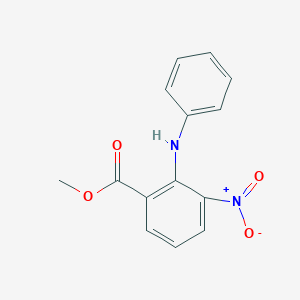
![1-(Imidazo[1,2-b]pyridazin-3-yl)ethanol](/img/structure/B15245107.png)



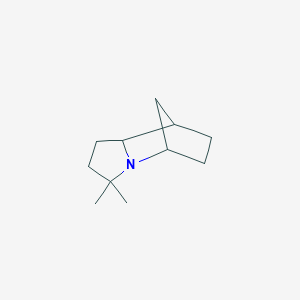
![tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B15245141.png)
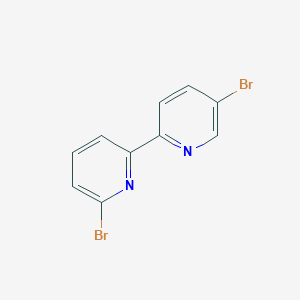
![Isothiazolo[4,5-D]pyrimidine](/img/structure/B15245150.png)
